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Abstract

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that exhibits potent
anti-thrombotic and anti-inflammatory activities. It functions by targeting tissue factor (TF), a
primary initiator of the extrinsic coagulation cascade. By binding to TF, ALT-836 effectively
blocks the activation of Factor X (FX) and Factor IX (FIX), thereby inhibiting thrombin
generation and subsequent thrombus formation.[1] Pre-clinical studies, including those in non-
human primates, have demonstrated the efficacy of ALT-836 in reducing acute vascular
thrombosis without a significant increase in bleeding risk, highlighting its potential as a safe and
effective anti-thrombotic agent. This document provides a comprehensive overview of the pre-
clinical data on the anti-thrombotic activity of ALT-836, detailing its mechanism of action,
summarizing key quantitative findings from in vivo and in vitro studies, and outlining the
experimental protocols used in these assessments.

Mechanism of Action

ALT-836 exerts its anti-thrombotic effect by specifically targeting and inhibiting the function of
Tissue Factor (TF). TF is a transmembrane protein that acts as the primary cellular receptor
and cofactor for Factor Vlla (FVIla). The formation of the TF:FVIla complex initiates the
extrinsic pathway of the coagulation cascade, leading to the activation of FX and FIX. This, in
turn, triggers a series of downstream events culminating in the generation of thrombin and the
formation of a fibrin clot.
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ALT-836 is a chimeric monoclonal antibody that binds to human TF with high affinity.[2] Its
mechanism of action involves binding to TF or the TF:FVIla complex in a manner that prevents
the subsequent binding and activation of its substrates, FX and FIX.[1] This blockade of the
initial steps of the extrinsic coagulation pathway effectively inhibits the amplification of the
coagulation cascade and subsequent thrombin generation.
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Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.
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Quantitative Data
In Vivo Anti-thrombotic Efficacy

A key pre-clinical evaluation of ALT-836 was conducted in a chimpanzee model of arterial
thrombosis induced by surgical endarterectomy. This study provided significant quantitative
data on the anti-thrombotic efficacy and safety of ALT-836.

Table 1: Effect of ALT-836 on Thrombus Formation and Hemostasis in a Chimpanzee Arterial
Thrombosis Model

Parameter Control (PBS) ALT-836 (1 mg/kg) P-value

Thrombus Formation

Platelet Deposition
1.5x10%+0.3 x 10° 0.3x 108+ 0.1 x 10% <0.02
(*1n-platelets/mmg)

Vessel Injury/Blood

_ 15.1+3.2 3.2+0.8 <0.02

Ratio

Hemostasis

Surgical Blood Loss o
18.4+45 20.1+5.2 Not Significant

(mL)

Template Bleeding o
42 +0.8 45+0.6 Not Significant

Time (min)

Data are presented as mean + SEM (n=5).

In Vitro Anticoagulant Activity

In vitro studies using a minimally altered whole blood assay demonstrated the potent
anticoagulant effects of Sunol-cH36 (the former designation for ALT-836).

Table 2: Effect of Sunol-cH36 (ALT-836) on Clot Formation in Human Whole Blood
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Treatment Time to Clot Formation (minutes)
Control ~5

Sunol-cH36 (13 nM) > 10

Aspirin ~5

Sunol-cH36 (13 nM) + Aspirin > 15

Clot formation was initiated with 40 pM of recombinant human TF.[3][4]

Experimental Protocols
Chimpanzee Arterial Thrombosis Model

This protocol details the in vivo evaluation of ALT-836 in a non-human primate model of arterial

thrombosis.
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Caption: Experimental workflow for the chimpanzee arterial thrombosis model.

Protocol Steps:

o Animal Model: The study utilized five healthy adult chimpanzees.
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o Platelet Labeling: Autologous platelets were labeled with 11In-Oxine for subsequent imaging
of platelet deposition at the site of vascular injury.

e Surgical Procedure: A surgical endarterectomy was performed on the superficial femoral
arteries to induce vascular injury and expose subendothelial TF, thereby initiating thrombus
formation.

o Treatment Administration: Immediately before reperfusion of the endarterectomized artery, a
single intravenous bolus of ALT-836 (1 mg/kg) or a placebo (phosphate-buffered saline, PBS)
was administered.

o Thrombus Quantification: Platelet deposition at the endarterectomy site was quantified using
a gamma camera to detect the !In-labeled platelets. The vessel injury to blood ratio was
also calculated.

* Hemostasis Assessment: Surgical blood loss was measured throughout the procedure.
Template bleeding time was assessed to evaluate the effect on primary hemostasis.

o Vessel Patency: The arterial segments were harvested 30 days post-surgery to assess long-
term vessel patency.

In Vitro Whole Blood Coagulation Assay

This assay evaluates the effect of ALT-836 on tissue factor-induced coagulation in a minimally
altered whole blood environment.

Protocol Steps:

e Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an
anticoagulant (e.g., citrate).

e Treatment Incubation: Aliquots of whole blood are incubated with either ALT-836 at a
specified concentration (e.g., 13 nM), a vehicle control, or other agents such as aspirin.[3][4]

« Initiation of Coagulation: Clot formation is initiated by the addition of a standardized
concentration of recombinant human tissue factor (e.g., 40 pM).[3][4]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://academic.oup.com/eurheartj/article-pdf/26/7/682/6123848/ehi094.pdf
https://pubmed.ncbi.nlm.nih.gov/1942366/
https://academic.oup.com/eurheartj/article-pdf/26/7/682/6123848/ehi094.pdf
https://pubmed.ncbi.nlm.nih.gov/1942366/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Measurement of Clotting Time: The time to clot formation is measured using a suitable
instrument, such as a thromboelastograph or a coagulometer.

e Thrombin Generation Measurement: In some variations of the assay, samples can be taken
at different time points after the initiation of clotting to measure the generation of thrombin,

often by quantifying fibrinopeptide A levels.[3]

In Vitro Platelet Aggregation Assay (General Protocol)

While specific data for ALT-836's direct effect on platelet aggregation is not extensively
available, as its primary mechanism is on the coagulation cascade, a general protocol for
assessing such effects is provided.
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Caption: General workflow for an in vitro platelet aggregation assay.

Protocol Steps:
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» Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes
containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation.

¢ Incubation: PRP is incubated with various concentrations of ALT-836 or a vehicle control at
37°C.

o Agonist-Induced Aggregation: Platelet aggregation is induced by adding a known platelet
agonist, such as ADP, collagen, or thrombin.

e Measurement: The change in light transmittance through the PRP suspension is measured
over time using a light transmission aggregometer. An increase in light transmittance
corresponds to an increase in platelet aggregation.

Conclusion

The pre-clinical data for ALT-836 strongly support its potential as a novel anti-thrombotic agent.
Its specific mechanism of targeting tissue factor to inhibit the initiation of the extrinsic
coagulation cascade is well-defined. In vivo studies in a highly relevant non-human primate
model have demonstrated significant efficacy in preventing arterial thrombosis without
compromising hemostasis, a critical safety consideration for any anticoagulant. In vitro data
further corroborates its potent anticoagulant activity. The detailed experimental protocols
provided herein offer a framework for the continued investigation and development of ALT-836
and other tissue factor-targeting therapeutics. Further studies to fully elucidate its effects on
platelet function and in various thrombosis models will continue to refine its clinical potential.
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836]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1942366/
https://pubmed.ncbi.nlm.nih.gov/1942366/
https://www.benchchem.com/product/b611022#pre-clinical-anti-thrombotic-activity-of-alt-836
https://www.benchchem.com/product/b611022#pre-clinical-anti-thrombotic-activity-of-alt-836
https://www.benchchem.com/product/b611022#pre-clinical-anti-thrombotic-activity-of-alt-836
https://www.benchchem.com/product/b611022#pre-clinical-anti-thrombotic-activity-of-alt-836
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

